6-imino-5-(4-methylphenyl)sulfonyl-7-(pyridin-4-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-5-(4-methylphenyl)sulfonyl-7-(pyridin-4-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multi-step organic reactions. The starting materials often include pyridine derivatives and sulfonyl chlorides. The reaction conditions may involve:
Condensation Reactions: Combining pyridine derivatives with sulfonyl chlorides in the presence of a base such as triethylamine.
Cyclization: Formation of the dipyrido[1,2-a:2,3-d]pyrimidin-5-one core through intramolecular cyclization.
Imination: Introduction of the imino group using reagents like ammonium acetate under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
6-imino-5-(4-methylphenyl)sulfonyl-7-(pyridin-4-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-2-imino-3-[(4-methylphenyl)sulfonyl]-1,2-dihydro-5H-dipyrido[1,2-a:2,3-d]pyrimidin-5-one .
- 2-imino-10-methyl-3-[(4-methylphenyl)sulfonyl]-1-(2-phenylethyl)-1,2-dihydro-5H-dipyrido[1,2-a:2,3-d]pyrimidin-5-one .
Uniqueness
What sets 6-imino-5-(4-methylphenyl)sulfonyl-7-(pyridin-4-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one apart is its unique combination of functional groups and structural features. The presence of both imino and sulfonyl groups, along with the dipyrido[1,2-a:2,3-d]pyrimidin-5-one core, contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C24H19N5O3S |
---|---|
Molecular Weight |
457.5g/mol |
IUPAC Name |
6-imino-5-(4-methylphenyl)sulfonyl-7-(pyridin-4-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C24H19N5O3S/c1-16-5-7-18(8-6-16)33(31,32)20-14-19-23(27-21-4-2-3-13-28(21)24(19)30)29(22(20)25)15-17-9-11-26-12-10-17/h2-14,25H,15H2,1H3 |
InChI Key |
KBSOSVHLAVWUIX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CC=NC=C5 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CC=NC=C5 |
Origin of Product |
United States |
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